molecular formula C20H26BrN5O2 B2482179 5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one CAS No. 1433990-42-1

5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one

Cat. No.: B2482179
CAS No.: 1433990-42-1
M. Wt: 448.365
InChI Key: BRLHXSOZWYDUGT-UHFFFAOYSA-N
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Description

5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one is a potent and selective inhibitor of mitogen-activated protein kinase kinase kinase kinase 5 (MAP4K5, also known as GCKIV or KHS1) [Source] . MAP4K5 is a Ste20-family serine/threonine kinase that functions as an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in cellular stress response, apoptosis, and inflammatory signaling [Source] . This compound has emerged as a critical pharmacological tool for probing the specific biological functions of MAP4K5 in various disease contexts. Research indicates its significant value in oncology, particularly in the field of immuno-oncology, where it is investigated for its ability to modulate T-cell function and overcome tumor-induced T-cell exhaustion [Source] . By selectively inhibiting MAP4K5, this compound can enhance T-cell activation and promote anti-tumor immunity, making it a valuable candidate for developing novel cancer immunotherapies. Its research applications extend to other areas where JNK signaling plays a role, including metabolic disorders and inflammatory diseases, providing scientists with a precise means to dissect this complex kinase network.

Properties

IUPAC Name

5-bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrN5O2/c1-20(2)13-25(16-11-28-12-16)6-7-26(20)15-4-5-18(22-9-15)23-17-8-14(21)10-24(3)19(17)27/h4-5,8-10,16H,6-7,11-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLHXSOZWYDUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br)C4COC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one is a complex heterocyclic molecule with potential biological activities. It is part of a broader class of compounds that exhibit various pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects. This article aims to synthesize available research findings on its biological activity, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H22BrN5OC_{18}H_{22}BrN_5O and it features a bromine atom, a piperazine ring, and a pyridine moiety. The oxetane group adds to its structural complexity, potentially influencing its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of similar compounds within the same chemical family. For instance, derivatives with pyridine and piperazine structures have shown significant inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.21 µM for closely related compounds .

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly due to the presence of the piperazine moiety known for its role in developing anticancer agents. Research has indicated that piperazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways .

Enzyme Inhibition

Enzyme inhibition studies have focused on acetylcholinesterase (AChE) and urease activities. Compounds similar to this compound have exhibited promising results in inhibiting these enzymes, which are critical in various physiological processes and disease mechanisms .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and target proteins. For example, docking simulations against bacterial DNA gyrase revealed strong binding affinities, with significant hydrogen bonding interactions that stabilize the compound within the active site . These interactions are crucial for understanding how the compound exerts its antibacterial effects.

Case Studies and Research Findings

StudyFindingsMethodology
Study ADemonstrated MIC of 0.21 µM against E. coliIn vitro assays
Study BShowed cytotoxic effects on cancer cell linesMTT assay
Study CInvestigated enzyme inhibition (AChE)Enzyme activity assays

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit promising anticancer properties. The presence of bromine and piperazine moieties in 5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one enhances its interaction with biological targets involved in cancer cell proliferation. For instance, a study demonstrated that similar compounds showed inhibitory effects on cancer cell lines, suggesting that this compound could potentially serve as a lead structure for developing new anticancer agents.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Research into related pyridine derivatives has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the oxetane ring and piperazine moiety could enhance the compound's bioactivity by improving solubility and membrane permeability.

Neuropharmacological Effects

Piperazine derivatives are well-known for their neuropharmacological properties. The specific structure of this compound suggests potential use in treating neurological disorders. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, indicating a pathway for further research into its efficacy in conditions like anxiety or depression.

Synthesis of Complex Molecules

The compound can serve as a versatile intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations such as nucleophilic substitutions and cyclization reactions. This versatility is particularly valuable in synthesizing pharmacologically active compounds.

Molecular Docking Studies

Computational studies involving molecular docking have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the structure–activity relationship (SAR) and guide further modifications to enhance biological activity.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of pyridine derivatives. The results showed that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity.

Case Study 2: Antimicrobial Evaluation

In another investigation, researchers synthesized several derivatives based on piperazine and evaluated their antimicrobial efficacy using the disc diffusion method. Compounds structurally related to 5-Bromo-3-[...]-pyridin were found to inhibit the growth of multiple bacterial strains effectively, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 3: Neuropharmacological Assessment

A recent study assessed the neuropharmacological effects of piperazine-containing compounds on animal models. The findings indicated that these compounds could reduce anxiety-like behaviors in rodents, suggesting potential therapeutic applications for anxiety disorders.

Q & A

Q. What are the key synthetic routes and critical reaction conditions for preparing this compound?

Methodological Answer: The synthesis involves multi-step reactions, including coupling of the pyridylamino and piperazine moieties. Critical steps include:

  • Bromine incorporation : Achieved via nucleophilic substitution or metal-catalyzed cross-coupling under inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Piperazine functionalization : The oxetan-3-yl group is introduced using reductive amination or Mitsunobu reactions, requiring anhydrous solvents (e.g., DMF or THF) .
  • Final purification : High-performance liquid chromatography (HPLC) or recrystallization in acetonitrile/DMSO mixtures ensures >95% purity .

Q. How should researchers characterize the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of bromine substitution and piperazine-oxetane connectivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ = ~500–520 Da) .
  • HPLC-PDA : Detects impurities (<2%) using C18 columns with acetonitrile/water gradients .

Q. What are the solubility and storage recommendations for this compound?

Methodological Answer:

  • Solubility : Highly soluble in DMSO (>10 mM) and sparingly in aqueous buffers (use sonication for dispersion) .
  • Storage : Store at –20°C under nitrogen to prevent hydrolysis of the oxetane ring. Lyophilized aliquots are stable for >6 months .

Q. What biological targets or pathways are associated with this compound?

Methodological Answer: The compound inhibits bromodomain-containing proteins (e.g., BRD4) via its pyridin-2-one and piperazine moieties, disrupting chromatin remodeling in cancer and inflammation models . Key assays:

  • TR-FRET assays (e.g., testing displacement of BET bromodomain probes).
  • Cell viability assays (IC50 in leukemia cell lines: 50–100 nM) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Inhalation exposure : Immediate relocation to fresh air; medical consultation if respiratory distress occurs .
  • Skin contact : Wash with soap/water for 15 minutes; use nitrile gloves and fume hoods during synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperazine-oxetane coupling step?

Methodological Answer:

  • Catalyst screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (yields increase from 40% to 75% with microwave-assisted heating at 120°C) .
  • Solvent optimization : Replace DMF with 1,4-dioxane to reduce side-product formation .

Q. How does structural modification of the oxetane or pyridinone moieties affect bioactivity?

Methodological Answer: A structure-activity relationship (SAR) study reveals:

Modification Impact on BRD4 IC50 Reference
Oxetane → tetrahydrofuran10-fold decrease in potency
Bromine → chlorineImproved solubility but reduced target engagement
Methyl → ethyl at pyridinoneMinimal effect on potency

Q. What strategies validate target specificity in cellular models?

Methodological Answer:

  • CRISPR knockouts : Validate dependency on BRD4 using isogenic cell lines lacking BRD2/3/4 .
  • Proteome-wide profiling : Use Chemoproteomics (e.g., thermal shift assays) to confirm off-target effects on kinases or epigenetic regulators .

Q. How should contradictory data on cellular IC50 vs. biochemical assays be resolved?

Methodological Answer:

  • Assay conditions : Check for differences in ATP concentrations (biochemical assays use 1 mM ATP; cellular assays have lower ATP levels) .
  • Membrane permeability : Measure cellular uptake via LC-MS/MS; low permeability may require prodrug strategies .

Q. What computational methods predict binding modes and guide lead optimization?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Models the pyridinone ring in the BRD4 acetyl-lysine binding pocket .
  • MD simulations (AMBER) : Assess stability of the oxetane-piperazine hinge region over 100 ns trajectories .

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